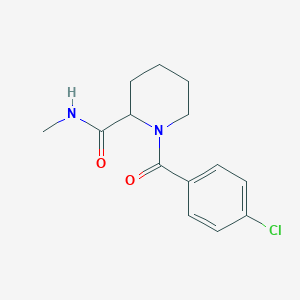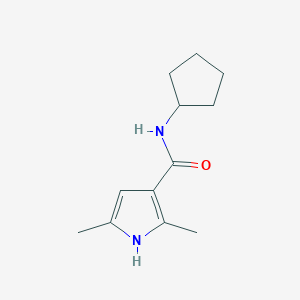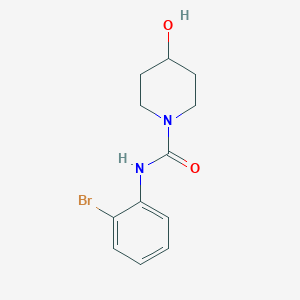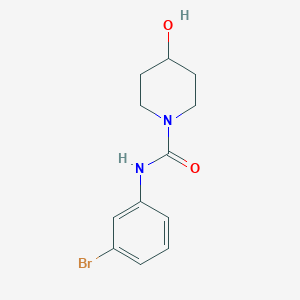
1-(4-chlorobenzoyl)-N-methylpiperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzoyl)-N-methylpiperidine-2-carboxamide, also known as C16H20ClN2O, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a piperidine derivative and belongs to the class of N-acylpiperidines. It has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzoyl)-N-methylpiperidine-2-carboxamide involves its binding to the mu-opioid receptor in the brain. This binding leads to the activation of the receptor and subsequent inhibition of neurotransmitter release. This inhibition results in the reduction of pain sensation and the development of analgesic effects.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-N-methylpiperidine-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce pain sensation and develop analgesic effects. This compound has also been found to have anticonvulsant properties and may be used in the treatment of epilepsy. Additionally, this compound has been studied for its potential applications in the treatment of addiction and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(4-chlorobenzoyl)-N-methylpiperidine-2-carboxamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the receptor and its role in pain management. However, one of the limitations of this compound is its potential for abuse and addiction. Therefore, it should be handled with care and used only for scientific research purposes.
Future Directions
There are several future directions for research on 1-(4-chlorobenzoyl)-N-methylpiperidine-2-carboxamide. One direction is to study its potential applications in the treatment of addiction and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail and identify potential targets for drug development. Additionally, this compound may be used as a tool for studying the mu-opioid receptor and its role in pain management. Further research is needed to fully understand the potential applications of this compound in scientific research.
Conclusion:
In conclusion, 1-(4-chlorobenzoyl)-N-methylpiperidine-2-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has several potential applications in the treatment of pain, addiction, and neurodegenerative diseases. Further research is needed to fully understand its potential and identify potential targets for drug development.
Synthesis Methods
The synthesis of 1-(4-chlorobenzoyl)-N-methylpiperidine-2-carboxamide involves the reaction of 4-chlorobenzoyl chloride with N-methylpiperidine-2-carboxamide in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
1-(4-chlorobenzoyl)-N-methylpiperidine-2-carboxamide has been studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied. This compound has been used in research related to pain management, addiction, and neurodegenerative diseases.
properties
IUPAC Name |
1-(4-chlorobenzoyl)-N-methylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-16-13(18)12-4-2-3-9-17(12)14(19)10-5-7-11(15)8-6-10/h5-8,12H,2-4,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWECRYVMLBPRHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCCN1C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzoyl)-N-methylpiperidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,2,2-trimethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7511511.png)


![N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511520.png)



![N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7511542.png)

![N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511562.png)

![6-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7511585.png)
![(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7511605.png)